2-amino-3-methyl-N-(1-methylpiperidin-4-yl)butanamide
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Overview
Description
2-amino-3-methyl-N-(1-methylpiperidin-4-yl)butanamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various pharmaceuticals and organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-methyl-N-(1-methylpiperidin-4-yl)butanamide typically involves the reaction of 2-amino-3-methylbutanoic acid with 1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-methyl-N-(1-methylpiperidin-4-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms .
Scientific Research Applications
2-amino-3-methyl-N-(1-methylpiperidin-4-yl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-amino-3-methyl-N-(1-methylpiperidin-4-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-methyl-N-((1-methylpiperidin-3-yl)methyl)butanamide: A closely related compound with a similar structure but different substitution pattern.
2-amino-N-methyl-N-(1-methylpiperidin-4-yl)-4-phenylthiazole-5-carboxamide: Another piperidine derivative with distinct chemical properties and applications.
Uniqueness
2-amino-3-methyl-N-(1-methylpiperidin-4-yl)butanamide is unique due to its specific substitution pattern and the presence of both amino and amide functional groups.
Properties
Molecular Formula |
C11H23N3O |
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Molecular Weight |
213.32 g/mol |
IUPAC Name |
2-amino-3-methyl-N-(1-methylpiperidin-4-yl)butanamide |
InChI |
InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)13-9-4-6-14(3)7-5-9/h8-10H,4-7,12H2,1-3H3,(H,13,15) |
InChI Key |
PWOMDQQEGSMPIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC1CCN(CC1)C)N |
Origin of Product |
United States |
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